molecular formula C7H8O2S B8617369 2-Mercapto-6-methoxyphenol

2-Mercapto-6-methoxyphenol

Cat. No. B8617369
M. Wt: 156.20 g/mol
InChI Key: PXWYEYRDBMKOMJ-UHFFFAOYSA-N
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Patent
US08163770B2

Procedure details

With cooling with ice, lithium aluminium hydride (11.9 g, 288 mmol) was added to a THF (300 mL) solution of the compound (46.65 g, 192 mmol) synthesized in the above (3). After stirred at room temperature for 3 hours, 4 N NaOH was added, and filtered. The filtrate was concentrated and distilled under reduced pressure to obtain the intended compound (24.11 g, 80%) as a pale yellow oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
46.65 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CN(C)C(=S)[S:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:12]=1[OH:19].[OH-].[Na+]>C1COCC1>[SH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:12]=1[OH:19] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(SC1=C(C(=CC=C1)OC)O)=S)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
compound
Quantity
46.65 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
SC1=C(C(=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.11 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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